BenchChemオンラインストアへようこそ!

Moniro-1

Calcium Channel Pharmacology Pain Research Epilepsy Models

Moniro-1 uniquely combines potent Cav3.2 (IC50 1.7 μM) and Cav2.2 (IC50 34 μM) inhibition in a single molecule, enabling interrogation of convergent nociceptive pathways in neuropathic and inflammatory pain models—a dual blockade profile absent in pure T-type agents like Z944. Its >30-fold selectivity over L-type channels ensures cleaner phenotypic readouts versus prototypical blockers like mibefradil. With confirmed use-dependent inhibition ideal for epileptiform hyperexcitability studies, Moniro-1 is an essential reference standard for SAR campaigns and preclinical pain/epilepsy research.

Molecular Formula C23H24ClFN4O3
Molecular Weight 458.9 g/mol
Cat. No. B11930281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoniro-1
Molecular FormulaC23H24ClFN4O3
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl
InChIInChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H
InChIKeySKSWCLIWZYBHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moniro-1: A Multi-Modal T- and N-Type Calcium Channel Blocker with Defined Subtype Selectivity


Moniro-1 (CAS 1909225-94-0) is an ortho-phenoxyanilide derivative that functions as a dual T-type and N-type voltage-gated calcium channel blocker. Its core chemical structure comprises a benzamide backbone substituted with a 4-fluorophenoxy group and a guanidinopropoxy side chain [1]. Electrophysiological characterization using whole-cell patch clamp on recombinant human channels demonstrates potent inhibition of hCav3.2 (IC50 1.7 ± 0.1 μM), hCav3.1 (3.3 ± 0.3 μM), and hCav3.3 (7.2 ± 0.3 μM), with moderate activity at hCav2.2 (34.0 ± 3.6 μM) and negligible inhibition of L-type (hCav1.2/1.3, IC50 >100 μM) or hCav2.1/2.3 channels [2].

Why T- and N-Type Calcium Channel Blockers Are Not Interchangeable with Moniro-1


Compounds classified as T-type or N-type calcium channel blockers exhibit profound differences in subtype selectivity, state-dependence, and off-target activity that preclude simple substitution. For instance, mibefradil—a prototypical T-type blocker—shows only ~7- to 13-fold selectivity for T-type over L-type channels , whereas Moniro-1 demonstrates >30-fold selectivity [1]. Similarly, highly potent T-type-selective agents like Z944 (IC50 50–160 nM) lack meaningful N-type activity [2], while gabapentin acts via the α2δ subunit rather than direct pore block . Moniro-1's unique combination of dual T/N-type blockade, use-dependent inhibition kinetics, and favorable off-target profile distinguishes it mechanistically and functionally from these alternatives—making empirical selection based on the specific experimental or therapeutic context essential.

Quantitative Differentiation of Moniro-1 Against Closest Analogs and In-Class Alternatives


Superior T-Type Over L-Type Selectivity Versus Mibefradil

Moniro-1 exhibits markedly improved T-type versus L-type selectivity compared to the widely used reference compound mibefradil. In whole-cell patch clamp assays on recombinant human channels, Moniro-1 inhibited Cav1.2 and Cav1.3 L-type channels with IC50 values >100 μM [1], yielding a selectivity ratio of >30-fold relative to its most potent T-type target (Cav3.2, IC50 1.7 μM). In contrast, mibefradil displays only ~7- to 13-fold selectivity, with reported T-type IC50 values of 2.7 μM and L-type IC50 of 18.6 μM .

Calcium Channel Pharmacology Pain Research Epilepsy Models

Dual T/N-Type Blockade Distinct from Pure T-Type Selective Agents

Unlike highly selective T-type blockers such as Z944, Moniro-1 provides concomitant N-type (Cav2.2) inhibition. Moniro-1 inhibits Cav2.2 with an IC50 of 34.0 ± 3.6 μM [1], whereas Z944 exhibits minimal activity at N-type channels with reported selectivity of 50- to 600-fold for Cav3.x over Cav1.2, hERG, and Nav1.5 [2]. This dual blockade profile may offer mechanistic advantages in pain pathways where both T-type (thalamic bursting) and N-type (spinal neurotransmitter release) channels contribute.

Neuropathic Pain Nociception Calcium Channel Subtype

Preferential Cav3.2 Potency Differentiates Moniro-1 from NNC 55-0396

Moniro-1 exhibits a distinct T-type subtype potency rank order (Cav3.2 > Cav3.1 > Cav3.3) that differs from other T-type blockers. Specifically, Moniro-1 inhibits Cav3.2 with an IC50 of 1.7 ± 0.1 μM, approximately 2-fold more potent than at Cav3.1 (3.3 ± 0.3 μM) [1]. In contrast, NNC 55-0396 displays comparable potency at Cav3.1 (IC50 6.8 μM) but does not show enhanced Cav3.2 activity [2]. This subtype preference is notable because Cav3.2 has been specifically implicated in peripheral pain sensitization and is upregulated in neuropathic pain models.

Cav3.2 T-type Channel Subtype Pain Target Validation

State- and Use-Dependent Inhibition Profile Comparable to TTA-A2

Moniro-1 exhibits state- and use-dependent inhibition of hCav2.2 channels, with stronger inhibition occurring at high stimulation frequencies for hCav3.1 channels [1]. This behavior is mechanistically similar to the well-characterized T-type antagonist TTA-A2, which also demonstrates use-dependent block (enhanced inhibition at 3 Hz stimulation) and preferential stabilization of inactivated channel states [2]. The state-dependent profile implies that Moniro-1 preferentially targets pathologically hyperactive neurons—a feature that enhances functional selectivity over resting channel populations.

State-Dependent Block Electrophysiology Mechanism of Action

Quantified Off-Target Selectivity: Negligible Inhibition of L-Type and Cav2.1/2.3 Channels

Comprehensive profiling across eight voltage-gated calcium channel subtypes reveals a defined selectivity window for Moniro-1. At concentrations up to 100 μM, Moniro-1 produced no measurable inhibition of hCav2.1 (P/Q-type) or hCav2.3 (R-type) channels, and only minimal interaction with hCav1.2 and hCav1.3 (IC50 >100 μM) [1]. This contrasts with the broader activity profile of mibefradil, which inhibits L-type currents with IC50 of 18.6 μM (only ~7-fold less potent than T-type) . The >30-fold window for Moniro-1 between therapeutic T/N-type targets and cardiovascular L-type channels reduces the likelihood of confounding vascular effects in vivo.

Selectivity Profiling Safety Pharmacology Off-Target Assessment

Research and Industrial Application Scenarios for Moniro-1 Based on Verified Differentiation


Preclinical Neuropathic Pain Models Requiring Dual T- and N-Type Blockade

Moniro-1's combined inhibition of Cav3.2 (IC50 1.7 μM) and Cav2.2 (IC50 34.0 μM) [1] makes it suitable for preclinical pain studies where both thalamic T-type bursting and spinal N-type neurotransmitter release are implicated. Unlike pure T-type selective agents (e.g., Z944, TTA-A2) which lack N-type activity [2], Moniro-1 enables single-compound interrogation of convergent nociceptive pathways in rodent models of neuropathic or inflammatory pain.

Epilepsy Research Leveraging Use-Dependent and High-Frequency Enhanced Inhibition

The state- and use-dependent inhibition profile of Moniro-1, with enhanced block at high stimulation frequencies [1], aligns with the pathophysiological hyperexcitability observed in epileptiform activity. This property, shared with advanced T-type antagonists like TTA-A2 [2], supports its application in in vitro slice electrophysiology and in vivo seizure models where frequency-dependent channel block is a mechanistic requirement for efficacy.

Cav3.2-Specific Target Validation in Peripheral Sensitization Studies

Moniro-1's ~2-fold preference for Cav3.2 (IC50 1.7 μM) over Cav3.1 (3.3 μM) [1] distinguishes it from compounds like NNC 55-0396 that lack this subtype differentiation [3]. This profile is particularly relevant for studies investigating the role of Cav3.2 in peripheral nociceptor sensitization and chemotherapy-induced neuropathic pain, where Cav3.2 upregulation is a validated pathological feature.

SAR and Medicinal Chemistry Optimization Programs

Moniro-1 serves as a validated lead scaffold for structure-activity relationship (SAR) exploration. Its core ortho-phenoxyanilide architecture has been systematically modified to yield constrained analogues with improved Cav2.2 affinity and plasma stability [4], and sulfonamide derivatives with enhanced potency and favorable CNS MPO scores . Procurement of Moniro-1 is essential as a reference standard for benchmarking novel analogues in medicinal chemistry campaigns targeting pain and epilepsy indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moniro-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.